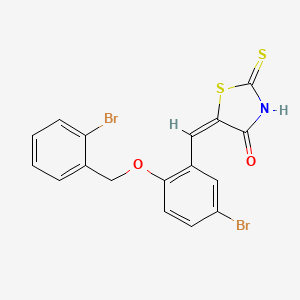

PRL-3 inhibitor I

Description

Propriétés

Numéro CAS |

893449-38-2 |

|---|---|

Formule moléculaire |

C17H11Br2NO2S2 |

Poids moléculaire |

485.2 g/mol |

Nom IUPAC |

(5Z)-5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8- |

Clé InChI |

HXNBAOLVPAWYLT-NVNXTCNLSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |

SMILES canonique |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BR1; BR 1; BR-1; PRL-3 Inhibitor I |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of PRL-3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3, is a dual-specificity phosphatase that has emerged as a critical player in cancer progression. Its overexpression is strongly correlated with metastasis and poor prognosis in numerous cancers, making it an attractive therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of PRL-3 inhibitors, summarizing key signaling pathways, presenting quantitative data for prominent inhibitor classes, and detailing essential experimental protocols.

The Central Role of PRL-3 in Oncogenic Signaling

PRL-3's oncogenic activity stems from its ability to dephosphorylate and thereby modulate the function of a multitude of intracellular signaling proteins. This dysregulation of phosphorylation cascades contributes to the hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and enhanced cell motility and invasion.

Key Signaling Pathways Modulated by PRL-3

PRL-3 exerts its influence on several critical signaling pathways that are frequently dysregulated in cancer:

-

PI3K/Akt Pathway: PRL-3 can activate the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] This activation can occur through the downregulation of the tumor suppressor PTEN.[2]

-

Src Kinase Pathway: PRL-3 has been shown to activate Src, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion.[3][4] This can be mediated by the downregulation of C-terminal Src kinase (Csk), a negative regulator of Src.

-

JAK/STAT Pathway: The JAK/STAT pathway, crucial for cytokine signaling and cell proliferation, is another target of PRL-3. PRL-3 can enhance STAT3 signaling, contributing to cancer cell survival and migration.

-

MAPK/ERK Pathway: PRL-3 can also influence the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[5]

The intricate interplay of these pathways results in a cellular environment conducive to tumor progression and metastasis.

Classes and Mechanisms of PRL-3 Inhibitors

The development of PRL-3 inhibitors has focused on two primary strategies: small molecule inhibitors and antibody-based therapies.

Small Molecule Inhibitors

Small molecule inhibitors typically function by binding to the active site or allosteric sites of the PRL-3 enzyme, thereby preventing it from dephosphorylating its substrates.

-

Rhodanine Derivatives: This class of compounds, including BR-1 and CG-707, has shown potent and selective inhibition of PRL-3.[6][7] They have been demonstrated to block the migration and invasion of metastatic cancer cells.[6]

-

Thienopyridone Derivatives: Thienopyridone and its analogs are potent inhibitors of the PRL family of phosphatases.[8] However, their mechanism may involve the oxidation of the catalytic cysteine, raising concerns about off-target effects.[9][10]

Antibody-Based Therapies

Antibody-based approaches, such as the humanized monoclonal antibody PRL3-zumab, represent a novel strategy to target PRL-3. The exact mechanism of action is still under investigation but is thought to involve binding to PRL-3 on the surface of tumor cells, leading to their destruction.

Quantitative Data on PRL-3 Inhibitors

The efficacy of PRL-3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PRL-3 by 50%.

| Inhibitor Class | Compound | PRL-3 IC50 | Cell-Based Assay IC50 | Reference(s) |

| Rhodanine Derivatives | PRL-3 Inhibitor I (5e) | 0.9 µM | - | [11] |

| BR-1 | 1.1 µM | 7 µM (DLD-1 cell migration) | [6][12] | |

| CG-707 | 0.8 µM | - | [6][13] | |

| Unnamed Rhodanine Derivative | 0.9 µM | - | [14][15][16] | |

| Thienopyridone Derivatives | Thienopyridone | 128 nM | 3.05 - 3.29 µM (Anchorage-independent growth) | [8] |

| Iminothienopyridinedione (13) | 18 nM | - | [17][18] | |

| Other Small Molecules | PRL-3 Inhibitor 2 | 28.1 µM | - | [19] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of PRL-3 inhibitors.

PRL-3 Enzymatic Assay

This assay is used to determine the in vitro potency of PRL-3 inhibitors.

Principle: The enzymatic activity of recombinant PRL-3 is measured by its ability to dephosphorylate a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). The resulting fluorescence is proportional to the enzyme's activity.

Protocol:

-

Reagents:

-

Recombinant human PRL-3 protein

-

DiFMUP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

PRL-3 inhibitor of interest

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the PRL-3 inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PRL-3 inhibitor at various concentrations, and the recombinant PRL-3 enzyme.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over a time course (e.g., every minute for 30 minutes).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of PRL-3 inhibitors on the migratory capacity of cancer cells.

Principle: Cancer cells are placed in the upper chamber of a transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Protocol:

-

Materials:

-

Cancer cell line with known PRL-3 expression

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Serum-free cell culture medium

-

Complete cell culture medium (containing a chemoattractant like 10% FBS)

-

PRL-3 inhibitor

-

Crystal violet staining solution

-

Cotton swabs

-

Microscope

-

-

Procedure:

-

Seed cancer cells in the upper chamber of the transwell inserts in serum-free medium.

-

Add the PRL-3 inhibitor at the desired concentration to the upper chamber.

-

Fill the lower chamber with complete medium containing the chemoattractant.

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 24-48 hours).[20]

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained cells in several random fields of view under a microscope.

-

Compare the number of migrated cells in the inhibitor-treated groups to the control group.

-

Cell Invasion Assay (Matrigel Invasion Assay)

This assay is similar to the migration assay but includes a layer of extracellular matrix (Matrigel) on the transwell membrane to assess the invasive potential of cancer cells.[21][22][23][24][25]

Principle: Cells must degrade the Matrigel barrier before they can migrate through the pores of the membrane, mimicking the process of tissue invasion.

Protocol:

-

Materials:

-

Same as for the Boyden Chamber Assay, with the addition of Matrigel.

-

-

Procedure:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[23]

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Follow steps 1-10 of the Boyden Chamber Assay protocol, seeding the cells onto the Matrigel-coated inserts.

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PRL-3 and a typical workflow for the development of small molecule inhibitors.

Signaling Pathways

References

- 1. PRL-3 promotes gastric cancer peritoneal metastasis via the PI3K/AKT signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Src-Mediated Phosphorylation of the Tyrosine Phosphatase PRL-3 Is Required for PRL-3 Promotion of Rho Activation, Motility and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src-mediated phosphorylation of the tyrosine phosphatase PRL-3 is required for PRL-3 promotion of Rho activation, motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. dev.usbio.net [dev.usbio.net]

- 16. interpriseusa.com [interpriseusa.com]

- 17. agilent.com [agilent.com]

- 18. Photooxygenation of an Amino-Thienopyridone Yields a More Potent PTP4A3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Cell migration assay with a Boyden chamber [bio-protocol.org]

- 21. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 22. Matrigel invasion assay [bio-protocol.org]

- 23. snapcyte.com [snapcyte.com]

- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

Discovery and development of PRL-3 inhibitors

An In-depth Technical Guide to the Discovery and Development of PRL-3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3, is a dual-specificity protein tyrosine phosphatase (PTP) that has emerged as a significant target in cancer therapy.[1] Overexpression of PRL-3 is strongly correlated with the progression and metastasis of numerous cancers, including colorectal, gastric, breast, liver, and ovarian cancers, often leading to a poor prognosis for patients.[2][3][4] Unlike many oncogenes that are activated by mutation, PRL-3's oncogenic role is primarily driven by its elevated expression.[5]

PRL-3 is a small, 20 kDa enzyme that undergoes post-translational prenylation, a modification that anchors it to the inner leaflet of the plasma membrane and endosomal compartments.[5] This localization is critical for its function. The catalytic activity of PRL-3 is essential for its role in promoting cancer metastasis, making the enzyme's active site a prime target for therapeutic intervention.[5][6] PRL-3 exerts its influence by dephosphorylating substrate proteins, thereby activating multiple downstream signaling pathways that control cell proliferation, migration, invasion, and angiogenesis.[2][7] This guide provides a comprehensive overview of the discovery strategies, classes of inhibitors, key experimental protocols, and signaling networks relevant to the development of PRL-3-targeted therapies.

Discovery and Classes of PRL-3 Inhibitors

The development of PRL-3 inhibitors has followed several strategic paths, from broad screening campaigns to rational, structure-based design. These efforts have yielded a diverse set of molecules, including small-molecule inhibitors and antibody-based therapeutics.

Discovery Strategies

-

High-Throughput Screening (HTS): Large chemical libraries have been screened to identify compounds that inhibit PRL-3's phosphatase activity. This approach led to the discovery of the rhodanine chemical scaffold as a promising starting point for PRL-3 inhibitors.[5]

-

Structure-Based Drug Design: Following the determination of PRL-3's three-dimensional structure by NMR and X-ray crystallography, researchers have designed molecules that fit specifically into the enzyme's active site or allosteric pockets.[3][8] This rational approach aims to improve potency and selectivity.

-

Drug Repurposing: To accelerate clinical translation, screens of FDA-approved drugs have been conducted to identify existing medications that could be repurposed as PRL-3 inhibitors.[9][10] This strategy identified compounds like Salirasib and Candesartan, which were found to bind to allosteric sites and inhibit PRL-3 function.[9][10]

Small-Molecule Inhibitors

Small-molecule inhibitors represent the largest class of compounds developed to target the intracellular PRL-3 protein. They can be broadly categorized as active-site directed or allosteric inhibitors.

Table 1: Quantitative Data for Selected Small-Molecule PRL-3 Inhibitors

| Inhibitor | Class / Scaffold | Target Site | IC₅₀ (PRL-3) | Selectivity Notes | Reference(s) |

| Thienopyridone | Thienopyridone | Active Site | 128 nM | Potent against PRL-1 (173 nM) and PRL-2 (277 nM). Minimal effects on other phosphatases. | [6] |

| Rhodanine Cpd. 5e | Benzylidene Rhodanine | Active Site | 0.9 µM (900 nM) | Minimal activity against other tested phosphatases. | [2][3][7] |

| BR-1 | Benzylidene Rhodanine | Active Site | 1.1 µM | Selective for PRL-3 over other phosphatases. | [8][11] |

| CG-707 | Rhodanine | Active Site | 0.8 µM | Selective for PRL-3 over other phosphatases. | [8] |

| JMS-053 | Iminothienopyridinedione | Allosteric | 18 nM | The most potent inhibitor reported. Also inhibits PTP4A1 (50 nM) and PTP4A2 (53 nM). | [12][13][14] |

| Salirasib | Farnesylthiosalicylic acid | Allosteric | ~µM range | Broad PRL family inhibitor. Originally developed as a Ras inhibitor. | [9][15][16] |

| Candesartan | Biphenyl tetrazole | Allosteric | ~µM range | Broad PRL family inhibitor. Originally an angiotensin II receptor antagonist. | [9][16] |

Antibody-Based Inhibitors

Targeting an intracellular protein like PRL-3 with antibodies presents a unique challenge. However, a first-in-class humanized monoclonal antibody, PRL-3-zumab , has been developed and shows promise in clinical trials.[1] It is thought to target a small fraction of PRL-3 present on the cell surface of cancer cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC). PRL-3-zumab binds its target with exceptionally high affinity.

Table 2: Quantitative Data for Antibody-Based PRL-3 Inhibitors

| Inhibitor | Class | Target | Binding Affinity (Kd) | Status | Reference(s) |

| PRL-3-zumab | Humanized IgG1 mAb | Extracellular PRL-3 | 7.57 pM | Phase 2 Clinical Trials | [4][17][18][19] |

Key Signaling Pathways Modulated by PRL-3

PRL-3 promotes cancer progression by activating several critical signaling cascades. Understanding these pathways is crucial for elucidating inhibitor mechanisms and identifying potential biomarkers.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. PRL-3 can activate this pathway, in part by regulating the tumor suppressor PTEN.[6] Activated Akt can then phosphorylate a host of downstream targets, leading to increased cell survival and the upregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix and facilitate invasion and metastasis.[6]

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical proliferation and survival pathway often hijacked by cancer cells. Activation of receptor tyrosine kinases (RTKs) initiates a phosphorylation cascade through Ras, Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors like Elk-1 and c-Fos, driving the expression of genes involved in cell cycle progression.[10] PRL-3 is known to promote the activation of ERK1/2.

JAK/STAT Pathway

The JAK/STAT pathway is a primary route for cytokine signaling that regulates immunity, cell division, and survival. Upon cytokine binding to a receptor, associated Janus kinases (JAKs) become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[20][21] JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and act as transcription factors. PRL-3 has been shown to induce the activation of STAT1 and STAT2, linking it to the regulation of cytokine-responsive genes.[3]

Experimental Protocols

Reproducible and robust assays are the cornerstone of inhibitor development. This section details the methodologies for key in vitro experiments used to characterize PRL-3 inhibitors.

Workflow for Inhibitor Screening and Validation

The process of identifying and validating a novel PRL-3 inhibitor follows a logical progression from high-throughput screening to detailed cellular and in vivo characterization.

In Vitro PRL-3 Phosphatase Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of purified PRL-3 and the potency of inhibitors using the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Principle: PRL-3 dephosphorylates the non-fluorescent DiFMUP into the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence is directly proportional to enzyme activity.

-

Materials:

-

Purified recombinant human PRL-3 protein.

-

DiFMUP substrate (Stock in DMSO, e.g., 10 mM).

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 5 mM TCEP, 0.01% Triton X-100.

-

Test inhibitors (dissolved in DMSO).

-

Black, opaque 384-well microplates.

-

Fluorescence plate reader (Excitation: ~358 nm, Emission: ~455 nm).

-

-

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of PRL-3 enzyme and DiFMUP substrate in Assay Buffer. A typical final concentration is 0.5 nM for PRL-3 and 25 µM for DiFMUP.[7]

-

Compound Plating: Using an acoustic liquid handler or manual multichannel pipette, dispense test compounds into the wells of the 384-well plate. Typically, 50-100 nL of compound stock is added. Include appropriate controls:

-

Negative Control (100% activity): Add DMSO vehicle only.

-

Positive Control (0% activity): Add a known potent inhibitor (e.g., sodium orthovanadate) or no enzyme.

-

-

Enzyme Addition: Add 10 µL of the PRL-3 enzyme working solution to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of the DiFMUP substrate working solution to all wells to start the reaction. The final volume should be 20 µL.

-

Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 40 minutes) at room temperature, protected from light.[17]

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) or use endpoint fluorescence values.

-

Normalize the data to controls: % Inhibition = 100 * (1 - [Signalinhibitor - Signalpos] / [Signalneg - Signalpos]).

-

For dose-response experiments, plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Cell Migration / Wound Healing Assay

This assay measures the effect of an inhibitor on the two-dimensional migration of a confluent cell monolayer.

-

Principle: A gap or "wound" is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is measured over time. Inhibitors of PRL-3 are expected to slow this rate.

-

Materials:

-

Cancer cell line with high endogenous PRL-3 expression (e.g., HCT116) or a cell line engineered to overexpress PRL-3.

-

24-well tissue culture plates.

-

Culture-Inserts (e.g., from ibidi) or a sterile 200 µL pipette tip.

-

Complete culture medium and serum-free medium.

-

Test inhibitor.

-

Inverted microscope with a camera.

-

Image analysis software (e.g., ImageJ).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 24-well plate (if using inserts, place them in the wells first) at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 - 2.0 x 10⁵ cells/well).

-

Create Wound:

-

Insert Method: After 24 hours, once a confluent monolayer has formed, gently remove the culture-insert with sterile tweezers to create a well-defined, 500 µm cell-free gap.[18]

-

Scratch Method: Use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer.

-

-

Wash and Treat: Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[11] Add fresh, low-serum or serum-free medium containing the test inhibitor at various concentrations. Include a DMSO vehicle control.

-

Image Acquisition (T=0): Immediately place the plate on the microscope stage and capture images of the wound area in each well. Mark the position to ensure the same field is imaged over time.[11]

-

Incubation: Return the plate to the incubator (37°C, 5% CO₂).

-

Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).[18]

-

Data Analysis:

-

Use image analysis software (like ImageJ with the MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point.

-

Calculate the percentage of wound closure: % Closure = 100 * ([AreaT=0 - AreaT=x] / AreaT=0).

-

Compare the rate of closure between inhibitor-treated and control groups.

-

-

Matrigel Invasion Assay (Boyden Chamber)

This assay assesses the ability of cancer cells to invade through a basement membrane-like matrix, a key step in metastasis.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with Matrigel. The lower chamber contains a chemoattractant (e.g., serum). Invasive cells degrade the Matrigel and migrate through the pores to the lower surface of the membrane, where they can be stained and counted.

-

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates.

-

Matrigel Basement Membrane Matrix.

-

Ice-cold, serum-free culture medium.

-

Complete culture medium with 10% FBS (chemoattractant).

-

Test inhibitor.

-

Cotton swabs, methanol or 70% ethanol (for fixation), and 0.1% Crystal Violet solution (for staining).

-

-

Procedure:

-

Thaw and Coat: Thaw Matrigel on ice overnight at 4°C. Dilute the Matrigel (e.g., 1:3 or 1:5) with ice-cold, serum-free medium.[4][8] Keep all tips and plates on ice.

-

Coat Inserts: Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly covered.[8]

-

Solidify Matrigel: Incubate the plates at 37°C for at least 1 hour to allow the Matrigel to solidify into a gel.[4][8]

-

Prepare Cells: Harvest cells and resuspend them in serum-free medium containing the test inhibitor or DMSO vehicle.

-

Cell Seeding: Seed cells (e.g., 2.5 - 5 x 10⁴ cells) in 100-200 µL of the serum-free medium/inhibitor suspension into the upper chamber of the coated inserts.[8]

-

Add Chemoattractant: Add 600 µL of complete medium containing 10% FBS to the lower chamber of each well.[8]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[8]

-

Remove Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the Matrigel and any non-invasive cells from the upper surface of the membrane.[8]

-

Fix and Stain:

-

Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixative (e.g., 70% ethanol or methanol) for 10 minutes.[8]

-

Stain the cells by immersing the insert in 0.1% crystal violet solution for 10-20 minutes.[8]

-

Wash the insert thoroughly with water to remove excess stain and allow it to air dry.

-

-

Quantification:

-

Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several representative fields of view (e.g., 4-5 fields at 10x or 20x magnification).

-

Calculate the average number of invaded cells per field and compare the results between inhibitor-treated and control groups.

-

-

Conclusion and Future Directions

The phosphatase PRL-3 remains a compelling and validated target for anti-cancer therapy, particularly for combating metastasis. Significant progress has been made in identifying diverse classes of inhibitors, from active-site-directed small molecules and allosteric modulators to innovative antibody-based therapies. The most potent small-molecule inhibitors, such as JMS-053, exhibit nanomolar efficacy in vitro, while PRL-3-zumab demonstrates the potential of targeting this oncoprotein in a clinical setting.

Future research will likely focus on several key areas:

-

Improving Selectivity: A major challenge is achieving selectivity for PRL-3 over the highly homologous PRL-1 and PRL-2 phosphatases, which may reduce off-target effects.

-

Optimizing In Vivo Efficacy: Continued medicinal chemistry efforts are needed to improve the pharmacokinetic and pharmacodynamic properties of small-molecule inhibitors for better in vivo performance.

-

Combination Therapies: Investigating the synergistic effects of PRL-3 inhibitors with existing chemotherapies or other targeted agents could provide more durable clinical responses.

-

Biomarker Development: Identifying reliable biomarkers to predict which patient populations are most likely to respond to PRL-3-targeted therapies will be crucial for successful clinical implementation.

The continued exploration of PRL-3 biology and the development of novel therapeutic strategies hold great promise for addressing the significant clinical challenge of metastatic cancer.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Development of a high-throughput screening system targeting the protein-protein interactions between PRL and CNNM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRL-3 induces a positive signaling circuit between glycolysis and activation of STAT1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. PRL-3 promotes gastric cancer peritoneal metastasis via the PI3K/AKT signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. snapcyte.com [snapcyte.com]

- 9. Frontiers | The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas [frontiersin.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Wound healing assay | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. corning.com [corning.com]

- 18. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

PTP4A3 Signaling Pathways in Metastasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3, is a dual-specificity phosphatase that has emerged as a critical promoter of metastasis in a wide range of human cancers. Its overexpression is frequently correlated with poor patient prognosis, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the core signaling pathways modulated by PTP4A3 in the context of cancer metastasis. We delve into the molecular mechanisms by which PTP4A3 influences key metastatic processes including cell migration, invasion, and angiogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for studying PTP4A3 function, and presents visual diagrams of its principal signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The process is a complex cascade of events involving local invasion, intravasation, survival in the circulation, extravasation, and colonization of secondary sites. Protein Tyrosine Phosphatase 4A3 (PTP4A3) has been identified as a key player in promoting these metastatic phenotypes.[1][2] Elevated PTP4A3 expression is observed in numerous cancers, including those of the breast, colon, stomach, liver, and ovaries, where it is often associated with advanced tumor stages and reduced patient survival.[1][3] Understanding the signaling pathways downstream of PTP4A3 is crucial for the development of targeted anti-metastatic therapies.

PTP4A3-Mediated Effects on Metastasis: Quantitative Data

The pro-metastatic functions of PTP4A3 have been quantified in numerous studies. The following tables summarize key findings on the impact of PTP4A3 on cell migration, invasion, and angiogenesis.

| Cell Line | Assay Type | PTP4A3 Manipulation | Quantitative Effect on Migration/Invasion | Reference |

| Human Ovarian Cancer (A2780) | Migration Assay | Inhibition with JMS-053 (EC50) | 250 nM EC50 for migration reduction | [3] |

| T-ALL cell lines | Transwell Migration | Inhibition with 10µM JMS-053 | 30-80% reduction in cell migration | [4] |

| Renal Cell Carcinoma (786-O, Caki-2) | Transwell Migration & Invasion | Overexpression of PTP4A3 | Increased migration and invasion | [5] |

| Glioblastoma Multiforme (GBM) cells | Transwell Migration & Invasion | Knockdown of PTP4A3 | Inhibition of cell migration and invasion | [6] |

| Model System | PTP4A3 Manipulation | Quantitative Effect on Angiogenesis | Reference |

| Ptp4a3-null mice with colon tumors | Gene knockout | 30% decrease in microvessel density | [7] |

| Human Ovarian Cancer Xenograft | Treatment with KVX-053 (PTP4A3 inhibitor) | Statistically significant reduction in tumor implantation sites | [8] |

Core PTP4A3 Signaling Pathways in Metastasis

PTP4A3 exerts its pro-metastatic effects by modulating several key signaling pathways. This section details the central signaling axes influenced by PTP4A3 and provides visual representations of these pathways.

VEGF Signaling and Angiogenesis

PTP4A3 plays a pivotal role in pathological angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, facilitating their growth and dissemination.[1][7] PTP4A3 is expressed in the tumor vasculature and is involved in the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1]

Src Kinase Activation

Src, a non-receptor tyrosine kinase, is a crucial downstream effector of PTP4A3.[9] Activation of Src by PTP4A3 is a key event in promoting cell motility and invasion.[10][11] PTP4A3 can activate Src, which in turn can phosphorylate PTP4A3, suggesting a reciprocal regulatory loop.[10][9] This activation leads to downstream signaling events that regulate the cytoskeleton and cell adhesion.

PI3K/Akt and ERK1/2 Signaling

The PI3K/Akt and ERK1/2 pathways are central to cell proliferation, survival, and motility. PTP4A3 has been shown to activate both of these pathways, contributing to its oncogenic functions.[10][5][12] Depletion of PTP4A3 leads to reduced levels of phosphorylated (active) ERK1/2 and Akt.[10][6]

Experimental Protocols for Studying PTP4A3 Function

This section provides detailed methodologies for key experiments used to investigate the role of PTP4A3 in metastasis.

Wound Healing (Scratch) Assay for Cell Migration

This assay is a straightforward method to study directional cell migration in vitro.

-

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow to 90-100% confluency.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells gently with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the PBS with fresh culture medium (with or without inhibitors/siRNA).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

-

Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ). The results are often expressed as the percentage of wound closure relative to the initial wound area.

-

Transwell Migration and Invasion Assays

These assays quantify the migratory and invasive potential of cancer cells.

-

Migration Assay Protocol:

-

Rehydrate transwell inserts (typically with an 8 µm pore size membrane) in serum-free medium.

-

Seed cells (e.g., 1 x 10^5 cells) in serum-free medium into the upper chamber of the transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Invasion Assay Protocol:

-

The protocol is similar to the migration assay, with the key difference being that the transwell membrane is pre-coated with a layer of extracellular matrix (e.g., Matrigel) to simulate the basement membrane.

-

This assay measures the ability of cells to degrade the matrix and migrate through the pores.

-

Endothelial Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Procedure:

-

Thaw a basement membrane extract (BME), such as Matrigel, on ice.

-

Coat the wells of a 96-well plate with the BME and allow it to solidify at 37°C.

-

Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) onto the BME-coated wells.

-

Treat the cells with conditioned medium from cancer cells overexpressing or with knockdown of PTP4A3, or with purified PTP4A3 protein or inhibitors.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and quantify the tube-like structures (e.g., total tube length, number of junctions) using a microscope and image analysis software.

-

Immunohistochemistry for Microvessel Density

This technique is used to quantify the density of blood vessels within a tumor, a measure of angiogenesis.

-

Procedure:

-

Obtain formalin-fixed, paraffin-embedded tumor tissue sections.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the target antigen.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with a primary antibody against an endothelial cell marker, such as CD31.[13]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate and mount the sections.

-

Quantify microvessel density (MVD) by counting the number of stained vessels in several high-power fields.

-

PTP4A3 as a Therapeutic Target

The critical role of PTP4A3 in promoting metastasis has led to the development of small molecule inhibitors. JMS-053 is a potent and selective allosteric inhibitor of PTP4A3 that has shown efficacy in reducing cancer cell migration and invasion in preclinical models.[4] Further development of PTP4A3 inhibitors holds promise for novel anti-metastatic therapies.

Conclusion

PTP4A3 is a key driver of metastasis through its modulation of multiple oncogenic signaling pathways, including VEGF, Src, PI3K/Akt, and ERK. Its multifaceted role in promoting cell migration, invasion, and angiogenesis underscores its importance as a high-value target for cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of PTP4A3 signaling and to develop effective anti-metastatic agents.

References

- 1. Protein-tyrosine phosphatase 4A3 (PTP4A3) promotes vascular endothelial growth factor signaling and enables endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein tyrosine phosphatase 4A3 (PTP4A3/PRL-3) drives migration and progression of T-cell acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PTP4A3 Is a Prognostic Biomarker Correlated With Immune Infiltrates in Papillary Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTP4A3 is a target for inhibition of cell proliferatin, migration and invasion through Akt/mTOR signaling pathway in glioblastoma under the regulation of miR-137 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein-tyrosine Phosphatase 4A3 (PTP4A3) Promotes Vascular Endothelial Growth Factor Signaling and Enables Endothelial Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. biorxiv.org [biorxiv.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Src-Mediated Phosphorylation of the Tyrosine Phosphatase PRL-3 Is Required for PRL-3 Promotion of Rho Activation, Motility and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterizing PTP4A3/PRL-3 as the Potential Prognostic Marker Gene for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD31 Immunohistochemistry and Quantitation of Microvessel Density [bio-protocol.org]

The Role of PRL-3 in Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphatase of Regenerating Liver-3 (PRL-3/PTP4A3) is a dual-specificity phosphatase strongly implicated in cancer progression and metastasis. A critical aspect of its pro-oncogenic function is its ability to promote tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This technical guide provides an in-depth examination of the molecular mechanisms by which PRL-3 drives tumor angiogenesis, offering a valuable resource for researchers and professionals in drug development. We will explore the core signaling pathways modulated by PRL-3, present quantitative data from key studies, and provide detailed protocols for essential experimental assays.

Introduction

Tumor angiogenesis is a hallmark of cancer, and its inhibition is a key therapeutic strategy. PRL-3 has emerged as a significant player in this process, with its expression often correlating with increased microvessel density (MVD) and poor prognosis in various cancers.[1][2] PRL-3-expressing cancer cells can effectively "crosstalk" with endothelial cells, the building blocks of blood vessels, to initiate and sustain the growth of a tumor-associated vasculature.[3] This guide will dissect the intricate signaling networks and cellular processes governed by PRL-3 in the context of tumor angiogenesis.

PRL-3 Signaling Pathways in Angiogenesis

PRL-3 orchestrates a complex network of signaling events that converge to promote a pro-angiogenic tumor microenvironment. Key downstream pathways include the upregulation of vascular endothelial growth factor (VEGF), activation of STAT3 and ERK signaling, and modulation of Rho GTPase activity.

Upregulation of Vascular Endothelial Growth Factor (VEGF)

VEGF is a potent pro-angiogenic factor, and its expression is often elevated in PRL-3-overexpressing tumors. PRL-3 can indirectly increase VEGF expression, creating a chemotactic gradient that recruits endothelial cells to the tumor site.[4] One proposed mechanism involves the activation of the MEF2C transcription factor by VEGF, which in turn promotes the transcription of the PRL-3 gene in human umbilical vein endothelial cells (HUVECs), suggesting a potential positive feedback loop.[4]

Activation of STAT3 and ERK Signaling

Signal transducer and activator of transcription 3 (STAT3) and extracellular signal-regulated kinase (ERK) are key signaling molecules that regulate cell proliferation, survival, and angiogenesis. PRL-3 has been shown to activate both STAT3 and ERK pathways. This activation can lead to the upregulation of various pro-angiogenic genes.

Modulation of Rho GTPase Activity

The Rho family of small GTPases (including RhoA, RhoB, Rac1, and Cdc42) are critical regulators of the endothelial cell cytoskeleton, influencing cell migration and adhesion.[5] PRL-3 has been shown to modulate the activity of these GTPases, thereby promoting the migratory and invasive potential of endothelial cells, which are essential steps in angiogenesis.

Below is a diagram illustrating the key signaling pathways influenced by PRL-3 in promoting tumor angiogenesis.

Quantitative Data on PRL-3 and Angiogenesis

The following tables summarize key quantitative findings from studies investigating the role of PRL-3 in tumor angiogenesis.

Table 1: Correlation of PRL-3 Expression with Microvessel Density (MVD)

| Cancer Type | Method | Key Findings | Reference |

| Hepatocellular Carcinoma (HCC) | Immunohistochemistry (IHC) | PRL-3 mRNA expression was significantly correlated with CD34-MVD. | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | Immunohistochemistry (IHC) | High PRL-3 expression was significantly associated with higher MVD. |

Table 2: In Vitro Effects of PRL-3 on Endothelial Cells

| Cell Type | Assay | Effect of PRL-3 Overexpression/Stimulation | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | PRL-3-expressing cancer cells redirect HUVEC migration towards them. | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | PRL-3-expressing DLD-1 colon cancer cells enhance HUVEC vascular formation. | [3] |

| Human Microvascular Endothelial Cells (HMVECs) | Tube Formation Assay | Adenoviral expression of PRL-3 in HMVECs resulted in increased tube formation. | |

| Breast Cancer Cells (MCF-7) | Invasion Assay | Knockdown of PRL-3 resulted in decreased invasion. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PRL-3 in tumor angiogenesis.

Immunohistochemistry (IHC) for PRL-3 and CD34 (MVD Marker)

This protocol describes the staining of paraffin-embedded tumor sections to visualize PRL-3 expression and microvessel density using the endothelial cell marker CD34.[7]

Workflow Diagram:

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

-

Heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow to cool to room temperature.

-

-

Blocking:

-

Wash slides with PBS.

-

Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Wash with PBS.

-

Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate sections with primary antibody (e.g., rabbit anti-PRL-3 or mouse anti-CD34) diluted in blocking solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash with PBS.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash with PBS.

-

Apply diaminobenzidine (DAB) substrate and monitor for color development.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and xylene.

-

Mount with a coverslip using a permanent mounting medium.

-

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[8][9][10]

Workflow Diagram:

Protocol:

-

Plate Coating:

-

Thaw Matrigel on ice.

-

Add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.

-

Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.

-

-

Treatment and Incubation:

-

Add conditioned media from PRL-3-expressing or control cancer cells, or other test substances.

-

Incubate at 37°C for 4-18 hours.

-

-

Imaging and Quantification:

-

Visualize the formation of tube-like structures using a microscope.

-

Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Transwell Migration/Invasion Assay

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, with an added layer of extracellular matrix for invasion assays.[11][12]

Workflow Diagram:

Protocol:

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of the transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Add a chemoattractant (e.g., conditioned medium from PRL-3-expressing cancer cells or VEGF) to the lower chamber.

-

-

Cell Seeding:

-

Resuspend endothelial cells in a serum-free medium.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

-

Incubation:

-

Incubate at 37°C for 4-24 hours.

-

-

Cell Staining and Quantification:

-

Remove the transwell insert and wipe off the non-migrated cells from the upper surface with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with a solution such as crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

In Vivo Matrigel Plug Assay

This in vivo assay evaluates angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors or cells into mice and subsequently assessing the extent of blood vessel infiltration.[13][14][15]

Workflow Diagram:

Protocol:

-

Preparation of Matrigel Mixture:

-

Thaw Matrigel on ice.

-

Mix liquid Matrigel with PRL-3-expressing cancer cells or control cells, and/or pro-angiogenic factors (e.g., bFGF, VEGF). Keep the mixture on ice.

-

-

Injection:

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunodeficient mice.

-

-

Incubation:

-

The Matrigel will form a solid plug in vivo. Allow 7-21 days for blood vessels to infiltrate the plug.

-

-

Analysis:

-

Excise the Matrigel plug.

-

Angiogenesis can be quantified by:

-

Measuring the hemoglobin content of the plug using Drabkin's reagent as an indicator of blood vessel formation.

-

Fixing the plug in formalin, embedding in paraffin, and performing immunohistochemistry for endothelial cell markers like CD31 or CD34 to visualize and quantify blood vessels.

-

-

Conclusion

PRL-3 plays a multifaceted and critical role in promoting tumor angiogenesis by modulating key signaling pathways that govern the behavior of endothelial cells. Its ability to upregulate VEGF, activate pro-angiogenic signaling cascades like STAT3 and ERK, and influence endothelial cell motility highlights its significance as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for further investigation into the angiogenic functions of PRL-3 and for the preclinical evaluation of novel anti-angiogenic therapies targeting this phosphatase. A deeper understanding of the mechanisms outlined herein will be instrumental in developing effective strategies to counteract the contribution of PRL-3 to cancer progression.

References

- 1. scispace.com [scispace.com]

- 2. Up-Regulation of Phosphatase in Regenerating Liver-3 (PRL-3) Contributes to Malignant Progression of Hepatocellular Carcinoma by Activating Phosphatase and Tensin Homolog Deleted on Chromosome Ten (PTEN)/Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. VEGF promotes the transcription of the human PRL-3 gene in HUVEC through transcription factor MEF2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PRL-3 and PRL-1 promote cell migration, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of PRL-3 regulates proliferation and invasion of breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunoblot Analysis of CD34 Expression in Histologically Diverse Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promocell.com [promocell.com]

- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Downstream Effectors of PRL-3 Phosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatase of Regenerating Liver-3 (PRL-3/PTP4A3) is a dual-specificity phosphatase strongly implicated in cancer progression and metastasis. Its overexpression is correlated with poor prognosis in numerous cancers, including colorectal, gastric, and ovarian cancer. PRL-3 promotes cell motility, invasion, and survival by modulating a complex network of downstream signaling pathways. This technical guide provides an in-depth overview of the key downstream effectors of PRL-3 phosphatase activity, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades involved. Understanding these downstream pathways is critical for the development of novel therapeutic strategies targeting PRL-3-driven malignancies.

Core Signaling Pathways Modulated by PRL-3

PRL-3 exerts its oncogenic functions by influencing several critical signaling pathways that regulate cell proliferation, survival, migration, and invasion. The primary downstream effector pathways are summarized below.

Src Kinase Pathway

PRL-3 is a potent activator of the non-receptor tyrosine kinase Src. This activation is a central node in PRL-3-mediated signaling, influencing multiple downstream cascades. Evidence suggests that PRL-3 upregulates Src activity by down-regulating its negative regulator, C-terminal Src kinase (Csk)[1]. Activated Src, in turn, phosphorylates a multitude of substrates, including STAT3, FAK, and p130Cas, thereby promoting cell proliferation and motility[1][2].

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial mediator of cell survival and proliferation that is frequently hyperactivated in cancer. PRL-3 activates this pathway, leading to increased phosphorylation and activation of Akt[3]. This can occur through the downregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway[3]. The activation of Akt by PRL-3 promotes cell survival and contributes to the epithelial-mesenchymal transition (EMT)[3].

Rho GTPase Family

The Rho family of small GTPases, including RhoA, RhoC, and Rac, are key regulators of the actin cytoskeleton and are essential for cell motility and invasion. PRL-3 has been shown to significantly increase the levels of active, GTP-bound RhoA and RhoC, while decreasing the activity of Rac1[4][5][6]. This modulation of Rho GTPase activity is critical for the pro-migratory and pro-invasive phenotype induced by PRL-3.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for many cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. PRL-3 can promote the phosphorylation and activation of STAT3, a key oncogenic transcription factor[3][7]. This can occur downstream of Src activation and also through a positive feedback loop where PRL-3 expression is itself induced by STAT3[3].

ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. PRL-3 can enhance the phosphorylation and activation of ERK1/2[3]. This activation can be mediated through upstream effectors such as Src and integrin β1[3].

Quantitative Data on PRL-3 Downstream Effects

The following tables summarize key quantitative findings from studies investigating the downstream effects of PRL-3.

| Downstream Effector | Cell Line | Effect of PRL-3 Overexpression | Fold Change/Quantitative Value | Reference |

| RhoA-GTP | SW480 (colorectal carcinoma) | Increased activation | 4- to 7-fold increase | [6] |

| RhoC-GTP | SW480 (colorectal carcinoma) | Increased activation | 4- to 7-fold increase | [6] |

| Rac1-GTP | SW480 (colorectal carcinoma) | Decreased activation | 60-70% reduction | [4] |

| Tumor Volume | B16 Melanoma (in vivo xenograft) | Increased tumor growth | 3-fold rise | [8] |

| ERK1/2 Phosphorylation | HEK293 | Increased phosphorylation | Not specified | [3] |

| STAT3 Phosphorylation | Various cancer cells | Increased phosphorylation | Not specified | [3][7] |

| Akt Phosphorylation | Various cancer cells | Increased phosphorylation | Not specified | [3] |

| PRL-3 Inhibitor | Target | Cell Line | IC50 Value | Reference |

| Rhodanine Derivative (Compound 4) | PRL-3 phosphatase activity | SW-480 | 15.22 µM (enzymatic), 6.64 µM (cellular) | [9] |

| Analog 3 | PRL-3-induced cell migration | HEK293 | ~35 µM (complete inhibition) | [10] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key PRL-3 signaling pathways and a typical experimental workflow.

Caption: Overview of PRL-3 downstream signaling pathways.

Caption: Workflow for a Matrigel invasion assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of PRL-3.

Matrigel Invasion Assay

This assay measures the invasive potential of cells in vitro.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Cell culture medium (serum-free and with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixation)

-

Crystal Violet staining solution (0.1%)

-

Cotton swabs

-

Inverted microscope with a camera

Protocol:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight at 4°C.

-

Dilute Matrigel to the desired concentration (e.g., 1:3) with cold, serum-free medium.

-

Add 50 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate the inserts at 37°C for 1 hour to allow the Matrigel to solidify[11].

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium.

-

Count the cells and adjust the concentration.

-

Seed 2.5 - 5 x 10^4 cells in 100 µL of serum-free medium into the upper chamber of the Matrigel-coated inserts[11].

-

-

Invasion:

-

Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours[11].

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.

-

Fix the invaded cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 10 minutes at room temperature.

-

Wash the inserts with PBS to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Count the number of invaded cells in several random fields of view using an inverted microscope.

-

Calculate the average number of invaded cells per field.

-

Wound Healing (Scratch) Assay

This assay assesses cell migration in a two-dimensional context.

Materials:

-

6-well or 12-well tissue culture plates

-

Cell culture medium

-

P200 or P1000 pipette tip

-

Microscope with a camera and image analysis software

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile P200 or P1000 pipette tip, create a straight scratch through the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells and debris.

-

Replace the medium with fresh culture medium (with or without serum, depending on the experimental design).

-

-

Image Acquisition:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

-

-

Data Analysis:

-

Measure the width of the scratch at different points for each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure by comparing the width of the scratch at different time points to the initial width at time 0.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody specific to the "bait" protein (e.g., anti-PRL-3 antibody)[12]

-

Isotype control antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Lyse cultured cells with ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., 0.5-1 µL of anti-PRL-3 antibody) or an isotype control antibody overnight at 4°C with gentle rotation[12].

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein ("prey").

-

In Vitro Phosphatase Assay

This assay measures the enzymatic activity of PRL-3.

Materials:

-

Recombinant PRL-3 protein

-

Phosphatase assay buffer (e.g., 50 mM HEPES, 10 mM DTT, pH 7.5)[13]

-

Phosphatase substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or DiFMUP)

-

96-well plate

-

Plate reader

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer and the phosphatase substrate in a 96-well plate.

-

Add the recombinant PRL-3 protein to initiate the reaction. Include a no-enzyme control.

-

-

Incubation:

-

Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).

-

-

Measurement:

-

Stop the reaction (e.g., by adding NaOH for pNPP).

-

Measure the absorbance or fluorescence of the product using a plate reader at the appropriate wavelength (e.g., 405 nm for pNPP).

-

-

Calculation:

-

Calculate the phosphatase activity based on a standard curve generated with a known amount of the product.

-

CRISPR/Cas9-Mediated Gene Knockout of PTP4A3 (PRL-3)

This technique allows for the specific and permanent disruption of the PTP4A3 gene.

Materials:

-

CRISPR/Cas9 plasmids containing a guide RNA (gRNA) targeting PTP4A3 and Cas9 nuclease

-

Cell line of interest

-

Transfection reagent

-

Puromycin or another selection agent

-

Antibodies for Western blot validation

Protocol:

-

gRNA Design and Plasmid Construction:

-

Design gRNAs targeting a critical exon of the PTP4A3 gene.

-

Clone the gRNA sequence into a CRISPR/Cas9 expression vector.

-

-

Transfection:

-

Transfect the CRISPR/Cas9 plasmid into the target cells using a suitable transfection reagent.

-

-

Selection:

-

Select for transfected cells using the appropriate selection agent (e.g., puromycin).

-

-

Clonal Isolation:

-

Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

-

Validation:

-

Expand the clonal populations.

-

Validate the knockout of PRL-3 at the protein level by Western blotting using a specific anti-PRL-3 antibody. A significant reduction (e.g., >90%) in protein levels confirms a successful knockout.

-

Sequence the genomic DNA at the target site to confirm the presence of insertions or deletions (indels) that disrupt the gene.

-

Conclusion

PRL-3 is a critical driver of cancer metastasis, exerting its pro-oncogenic functions through a complex network of downstream signaling pathways. The activation of Src, PI3K/Akt, Rho GTPase, JAK/STAT, and ERK/MAPK pathways collectively promotes the hallmarks of cancer, including enhanced proliferation, survival, migration, and invasion. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and target PRL-3-mediated pathologies. Further elucidation of the intricate downstream effects of PRL-3 will undoubtedly pave the way for the development of more effective and targeted anti-cancer therapies.

References

- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PRL tyrosine phosphatases regulate rho family GTPases to promote invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibody Array Revealed PRL-3 Affects Protein Phosphorylation and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src-Mediated Phosphorylation of the Tyrosine Phosphatase PRL-3 Is Required for PRL-3 Promotion of Rho Activation, Motility and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dual inhibition against the activity and expression of tyrosine phosphatase PRL-3 from a rhodanine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. snapcyte.com [snapcyte.com]

- 12. PRL-3 antibody Immunohistochemistry, Western, Immunoprecipitation P0498 [sigmaaldrich.com]

- 13. Recombinant Human PRL-3/PTP4A3 Protein, CF 8455-PT-050: R&D Systems [rndsystems.com]

Post-Translational Modifications of PRL-3 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatase of Regenerating Liver-3 (PRL-3/PTP4A3) is a dual-specificity phosphatase strongly implicated in cancer progression and metastasis. Its expression is low in normal tissues but significantly elevated in various metastatic cancers, correlating with poor patient prognosis. The biological functions of PRL-3, including the promotion of cell migration, invasion, and proliferation, are intricately regulated by a variety of post-translational modifications (PTMs). Understanding these modifications is crucial for elucidating the molecular mechanisms of PRL-3-driven oncogenesis and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the known PTMs of PRL-3, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Post-Translational Modifications of PRL-3

The functional activity, subcellular localization, and stability of the PRL-3 protein are dynamically regulated by several key PTMs. These include phosphorylation, farnesylation, ubiquitination, and oxidation.

Phosphorylation

Phosphorylation is a critical regulatory mechanism for PRL-3, influencing its activity and downstream signaling.

Key Phosphorylation Events:

-

Tyrosine 53 (Tyr53) Phosphorylation by Src Kinase: The non-receptor tyrosine kinase Src is a key upstream regulator of PRL-3. Src directly phosphorylates PRL-3 on Tyr53.[1][2][3] This phosphorylation event is essential for PRL-3's ability to promote cell motility, invasion, and the activation of Rho GTPases.[1][2][3] Inhibition of Src kinase activity abrogates these PRL-3-mediated effects.[1]

-

Other Potential Phosphorylation Sites: In addition to Tyr53, Tyr126 has also been identified as a phosphorylation site on PRL-3, although the responsible kinase and the functional consequence of this modification remain to be fully elucidated. Computational predictions have suggested other potential phosphorylation sites, including Ser13 and Thr165 by Protein Kinase C, and Thr32, Thr56, Thr64, and Thr147 by Casein Kinase II.

Quantitative Data on PRL-3 Phosphorylation:

| Modification | Site | Kinase/Enzyme | Mass Shift (Da) | Functional Effect |

| Phosphorylation | Tyr53 | Src | +79.98 | Essential for promoting cell motility and invasion |

| Phosphorylation | Tyr126 | Unknown | +79.98 | Function not fully determined |

Signaling Pathway

Farnesylation

Farnesylation is a type of prenylation, a lipid modification crucial for the proper subcellular localization and function of PRL-3.

Mechanism of Farnesylation:

PRL-3 possesses a canonical C-terminal CaaX box motif (Cys-Ali-Ali-X), which serves as a signal for farnesylation. The farnesyltransferase (FTase) enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate to the cysteine residue within this motif.[4] This lipid anchor facilitates the association of PRL-3 with cellular membranes, particularly the plasma membrane and early endosomes.[4]

Functional Consequences:

-

Membrane Localization: Farnesylation is essential for targeting PRL-3 to the plasma membrane and endosomal compartments, which is critical for its interaction with downstream signaling partners and its role in promoting cell migration and invasion.[4]

-

Nuclear Exclusion: Inhibition of farnesylation leads to the mislocalization of PRL-3 to the nucleus.[4]

-

Oligomerization: Farnesylation may also contribute to the oligomerization of PRL-3, which could regulate its catalytic activity.

Quantitative Data on PRL-3 Farnesylation:

| Modification | Site | Enzyme | Mass Shift (Da) | Functional Effect |

| Farnesylation | C-terminal CaaX motif | Farnesyltransferase (FTase) | +204.36 | Membrane localization, nuclear exclusion |

Experimental Workflow for Farnesylation Analysis

Ubiquitination

Ubiquitination is a key PTM that regulates the stability and degradation of PRL-3, thereby controlling its cellular levels.

Regulation of PRL-3 Stability:

PRL-3 is targeted for degradation through the ubiquitin-proteasome system. The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 4 (USP4) has been shown to interact with, deubiquitinate, and stabilize PRL-3.[5][6][7][8] Overexpression of USP4 leads to increased PRL-3 protein levels, which in turn promotes colorectal oncogenesis.[5][8]

Quantitative Data on PRL-3 Ubiquitination:

| Modification | Site(s) | Enzyme (Deubiquitinase) | Mass Shift (Da) | Functional Effect |

| Polyubiquitination | Lysine residues (specific sites to be fully determined) | E3 Ligases (to be identified) | +n x 8565 (for ubiquitin) | Targets PRL-3 for proteasomal degradation |

| Deubiquitination | - | USP4 | - | Stabilizes PRL-3 protein |

Logical Relationship of PRL-3 Ubiquitination

Oxidation

The catalytic activity of PRL-3 is sensitive to the cellular redox state and can be inactivated by oxidation.

Mechanism of Oxidation:

PRL-3 is a cysteine-based phosphatase, and its catalytic activity relies on a nucleophilic cysteine residue (Cys104) in the active site. Under oxidative stress, this catalytic cysteine can form a disulfide bond with a nearby cysteine residue (Cys49), leading to the reversible inactivation of the enzyme.[9]

Quantitative Data on PRL-3 Oxidation:

| Modification | Site(s) | Mass Shift (Da) | Functional Effect |

| Disulfide Bond | Cys104 - Cys49 | -2.02 | Reversible inactivation of phosphatase activity |

Other Potential Post-Translational Modifications

While phosphorylation, farnesylation, ubiquitination, and oxidation are the most well-characterized PTMs of PRL-3, other modifications may also play a role in regulating its function.

-

Glycosylation: There is currently no direct experimental evidence to confirm that PRL-3 undergoes glycosylation. While some studies have investigated the glycosylation of other proteins with "PR3" in their name (Proteinase 3), this should not be confused with PRL-3.[10]

-

SUMOylation: A consensus lysine residue for SUMOylation has been identified in the amino acid sequence of PRL-3, suggesting the possibility of this modification.[11] However, experimental validation of PRL-3 SUMOylation is still lacking.

Experimental Protocols

Detailed methodologies for studying the key PTMs of PRL-3 are provided below.

Protocol 1: In Vitro Src Kinase Assay for PRL-3 Phosphorylation

This protocol is adapted from Fiordalisi et al. (2013).[1]

Materials:

-

Recombinant GST-tagged PRL-3

-

Purified active Src kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution (10 mM)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-phosphotyrosine antibody

-

Anti-PRL-3 antibody

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice:

-

Recombinant GST-PRL-3 (1-2 µg)

-

Active Src kinase (50-100 ng)

-

Kinase buffer to a final volume of 20 µl

-

-

Initiate the reaction by adding 5 µl of 10 mM ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 5 µl of 5X SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

To confirm equal loading of PRL-3, the membrane can be stripped and re-probed with an anti-PRL-3 antibody.

Protocol 2: In Vivo Ubiquitination Assay for PRL-3